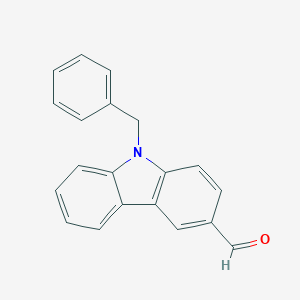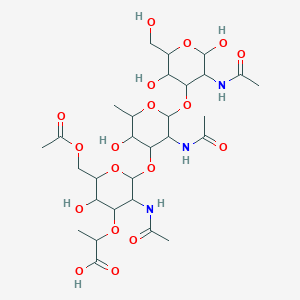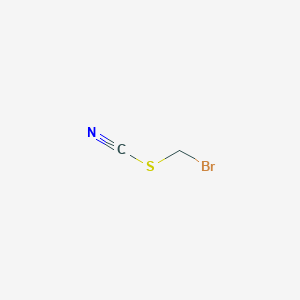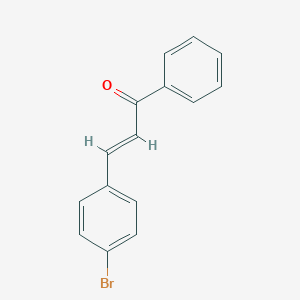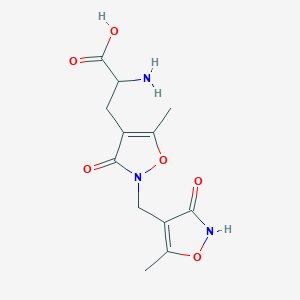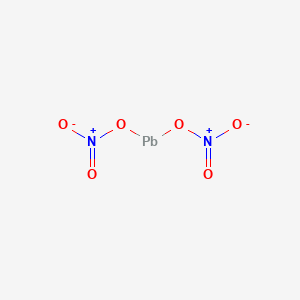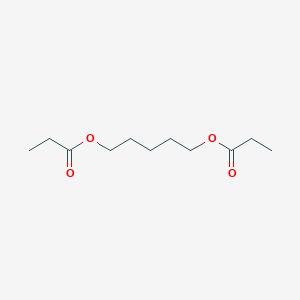
Pentamethylene dipropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentamethylene dipropionate (PDP) is a chemical compound that belongs to the class of dipropionates. It is a white crystalline solid that is soluble in water and has a molecular weight of 210.25 g/mol. PDP is mainly used in scientific research applications due to its unique properties.
Mécanisme D'action
The mechanism of action of Pentamethylene dipropionate is not fully understood. However, it is believed that Pentamethylene dipropionate interacts with the cell membrane and alters its properties. This leads to changes in the permeability of the membrane and affects the transport of ions and molecules across the membrane.
Effets Biochimiques Et Physiologiques
Pentamethylene dipropionate has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory and antioxidant properties. Pentamethylene dipropionate has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Pentamethylene dipropionate is its versatility. It can be used as a building block for the synthesis of various compounds and as a cross-linking agent for the preparation of hydrogels. However, Pentamethylene dipropionate has some limitations. It is not stable in acidic and basic conditions and can decompose under such conditions. Furthermore, Pentamethylene dipropionate is not readily available commercially, and its synthesis requires specialized equipment and expertise.
Orientations Futures
There are several future directions for the use of Pentamethylene dipropionate in scientific research. One of the areas of interest is the development of Pentamethylene dipropionate-based biodegradable polymers for various applications such as drug delivery and tissue engineering. Furthermore, Pentamethylene dipropionate can be used as a surfactant for the preparation of nanoparticles. Another area of interest is the use of Pentamethylene dipropionate as a cross-linking agent for the preparation of hydrogels for wound healing applications.
Conclusion:
In conclusion, Pentamethylene dipropionate is a versatile chemical compound that has been widely used in scientific research applications. Its unique properties make it a valuable building block for the synthesis of various compounds and a cross-linking agent for the preparation of hydrogels. Pentamethylene dipropionate has various biochemical and physiological effects, and its mechanism of action is not fully understood. However, further research is needed to fully understand the potential of Pentamethylene dipropionate in various applications.
Méthodes De Synthèse
Pentamethylene dipropionate can be synthesized by reacting pentamethylene glycol with propionic anhydride in the presence of a catalyst such as sulfuric acid. The reaction takes place at a temperature of around 100°C for several hours. The resulting product is then purified by recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
Pentamethylene dipropionate has been widely used in scientific research due to its unique properties. It has been used as a building block for the synthesis of various compounds such as polyesters, polyurethanes, and polyamides. Pentamethylene dipropionate has also been used as a monomer for the synthesis of biodegradable polymers. Furthermore, Pentamethylene dipropionate has been used as a cross-linking agent for the preparation of hydrogels and as a surfactant in emulsion polymerization.
Propriétés
Numéro CAS |
10025-09-9 |
|---|---|
Nom du produit |
Pentamethylene dipropionate |
Formule moléculaire |
C11H20O4 |
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
5-propanoyloxypentyl propanoate |
InChI |
InChI=1S/C11H20O4/c1-3-10(12)14-8-6-5-7-9-15-11(13)4-2/h3-9H2,1-2H3 |
Clé InChI |
GYZVZBFSJCVIDL-UHFFFAOYSA-N |
SMILES |
CCC(=O)OCCCCCOC(=O)CC |
SMILES canonique |
CCC(=O)OCCCCCOC(=O)CC |
Autres numéros CAS |
10025-09-9 |
Synonymes |
Dipropionic acid 1,5-pentanediyl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



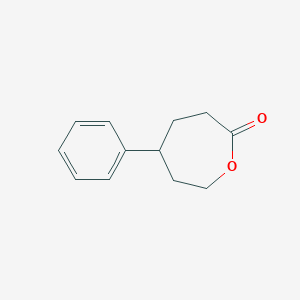
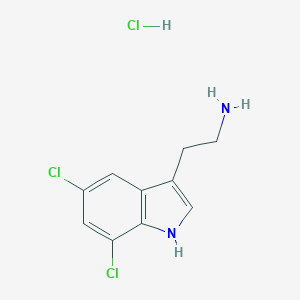
![[1,1'-Biphenyl]-4,4'-dicarboxylic acid](/img/structure/B160679.png)
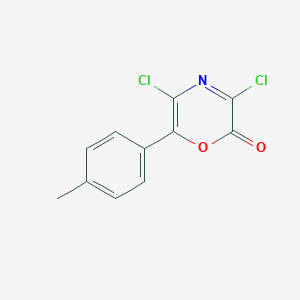
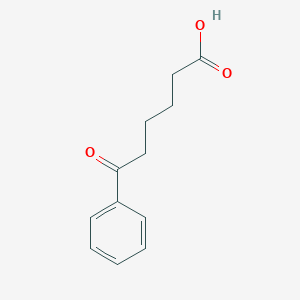
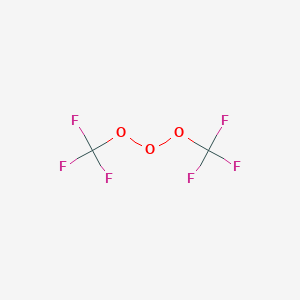
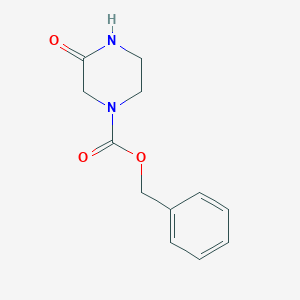
![[4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate](/img/structure/B160686.png)
